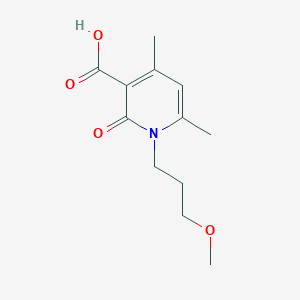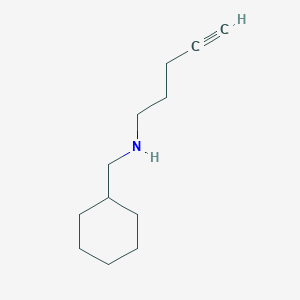![molecular formula C26H23FN2O5S B2457667 N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 866813-78-7](/img/structure/B2457667.png)
N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H23FN2O5S and its molecular weight is 494.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
Research on similar quinoline derivatives has shown interest in their structural aspects, highlighting the synthesis and characterization of compounds with potential biological activities. For instance, studies on amide-containing isoquinoline derivatives have explored their crystal structures, interactions with other compounds, and fluorescence properties. These studies suggest that such compounds can form crystalline salts and host–guest complexes with enhanced fluorescence emissions, which could be relevant for materials science applications and the development of fluorescent probes (Karmakar, Sarma, & Baruah, 2007).
Cytotoxic Activity and Anticancer Potential
Novel sulfonamide derivatives have been synthesized and screened for their cytotoxic activity against cancer cell lines, such as breast and colon cancer. This research indicates the potential of quinoline and sulfonamide derivatives in developing new anticancer agents. Compounds showing significant cytotoxicity could lead to the identification of novel therapeutic molecules against cancer (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Pharmacological Studies
Phthalimidoxy substituted quinoline derivatives have been synthesized, showing potential biological activities. These compounds could serve as leads for the development of new pharmaceuticals, highlighting the importance of structural modifications in enhancing biological activity (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).
Herbicidal Activities
Research into novel triazolinone derivatives, incorporating quinoline moieties, has demonstrated promising herbicidal activities. This suggests potential applications in agriculture, specifically in developing new herbicides for crop protection. The identification of compounds with significant herbicidal activity against broadleaf weeds in rice fields exemplifies the agricultural relevance of such research (Luo, Jiang, Wang, Chen, & Yang, 2008).
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-17-4-7-19(8-5-17)28-25(30)16-29-15-24(26(31)22-14-18(27)6-13-23(22)29)35(32,33)21-11-9-20(34-2)10-12-21/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTSAUGZXQKMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2457585.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2457589.png)


![(E)-4-(Dimethylamino)-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]but-2-enamide](/img/structure/B2457592.png)
![1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2457593.png)

![2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2457596.png)

![N-(4-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2457598.png)
![2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2457600.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide](/img/structure/B2457601.png)
![Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate](/img/structure/B2457604.png)